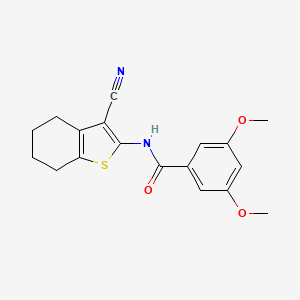

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide

Description

This compound belongs to the 2-aminothiophene derivative family, characterized by a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a 3,5-dimethoxybenzamide moiety at position 2.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-12-7-11(8-13(9-12)23-2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)24-18/h7-9H,3-6H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSISSLVAUUMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an appropriate aldehyde or ketone.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Research indicates that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide exhibits potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. This property makes it a candidate for developing new anti-inflammatory drugs .

Antitumor Properties : Preliminary studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays showed significant cytotoxicity against HepG2 (liver cancer) and DLD (colorectal cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

Neuroscience

The compound's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Research into its neuroprotective effects is ongoing, with initial findings suggesting it may reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .

Antimicrobial Activity

Emerging studies indicate that this compound exhibits antimicrobial properties against both bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values suggest efficacy comparable to established antibiotics:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Case Study 1: Anti-inflammatory Effects

A study conducted using animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzothiophene scaffold is common among analogs, but substituents at positions 2 and 3 vary significantly:

Key Observations :

- Solubility : Methoxy (target) and sulfamoyl groups improve aqueous solubility compared to purely aromatic substituents (e.g., benzoyl in ).

- Crystal Packing : Benzoyl-substituted analogs exhibit intramolecular hydrogen bonds (N–H⋯O) and π-π stacking (Cg–Cg interactions), stabilizing the crystal lattice .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 436.59 g/mol

- CAS Number : 443120-82-9

This compound primarily functions as an inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathways that regulate various cellular processes including proliferation, differentiation, and apoptosis.

Binding Affinity and Selectivity

Research indicates that this compound exhibits potent inhibitory activity against JNK2 and JNK3 with pIC values of approximately 6.5 to 6.7. Notably, it demonstrates selectivity against other kinases in the MAPK family such as JNK1 and p38alpha, which is critical for minimizing off-target effects in therapeutic applications .

Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example:

- Cell Lines Tested : HCT116 (colon cancer) and HT29 (colon cancer)

- Mechanism : Induction of mitochondrial apoptosis pathway through up-regulation of Bax and down-regulation of Bcl2 .

The following table summarizes the findings from relevant studies on its biological activity:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Angell et al. (2007) | Various | 6.5 - 6.7 | JNK2/JNK3 inhibition |

| MDPI Study (2020) | HT29 | 8.18 | Apoptosis via mitochondrial pathway |

Case Studies

- Angell et al. (2007) : This study identified a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide inhibitors targeting JNK2 and JNK3. The authors employed X-ray crystallography to elucidate the binding interactions within the ATP-binding site of these kinases .

- MDPI Study (2020) : The compound was assessed for its antiproliferative action against colon cancer cell lines (HCT116 and HT29). The results indicated significant growth inhibition associated with apoptosis induction through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.